![molecular formula C15H18N2O2S B13213073 4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)
4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminoethyl group, a benzyl group, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of the aminoethyl group and the benzyl group onto the benzene sulfonamide core. One common synthetic route involves the reaction of benzyl chloride with benzene sulfonamide in the presence of a base to form N-benzylbenzene-1-sulfonamide. This intermediate is then reacted with (1S)-1-aminoethanol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitroso or nitro derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
The applications of 4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide are not explicitly detailed within the provided search results. However, the search results do provide some insight into related compounds and their applications, which can help infer potential uses of this compound.
Background on Sulfonamides and their Applications
N-benzylbenzenesulfonamide is a moiety found in numerous biologically significant compounds . Sulfonamide compounds have shown promise in the prevention or treatment of Alzheimer’s disease by inhibiting γ-secretase, a protein implicated in the production of amyloid β-peptide (Aβ), whose accumulation in the brain is a hallmark of Alzheimer’s disease .
Synthesis and Crystallographic Characterization
The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been achieved, with single-crystal X-ray diffraction revealing an orthorhombic system and confirming the successful formation of the compound .
Related Compounds and their Potential
The compound This compound is related to other benzenesulfonamides, some of which have shown potential as γ-secretase inhibitors . These inhibitors can decrease the production of the amyloid β-peptide (Aβ), which is associated with Alzheimer’s disease . One study explored the development of novel methods to produce sulfonamide compounds more efficiently and with less environmental impact, using a single-phase two-solvent system . The study found that potassium carbonate gave the highest yielding reactions, and the mild nature of the base and solvent used decreased the environmental impact of producing sulfonamides .
Molecular Interactions
Molecular images of peptidase inhibitors, such as those interacting with BACE1 (beta-secretase 1), are available in databases like MEROPS . BACE1 is an aspartic-acid protease that cleaves amyloid precursor protein (APP), and is thus a drug target for the treatment of Alzheimer's Disease.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzyl and sulfonamide groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-Aminoethyl]-N-ethylbenzene-1-sulfonamide
- 4-[(1S)-1-Aminoethyl]-N-methylbenzene-1-sulfonamide
Uniqueness
4-[(1S)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its ethyl or methyl counterparts. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N2O2S. The compound features a sulfonamide group attached to a benzene ring, along with an aminoethyl side chain and a benzyl group. This unique structure is significant in determining its biological activity.
Research indicates that this compound acts primarily as an enzyme inhibitor. Its mechanism typically involves binding to the active sites of various enzymes, thereby modulating their activity. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are crucial in regulating physiological pH and fluid balance.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit specific carbonic anhydrases, which play roles in numerous physiological processes including respiration and acid-base balance .
- Antitumor Activity : In studies involving mouse lymphoid leukemia models, certain derivatives of sulfonamides exhibited varying degrees of antitumor activity, although specific data on this compound's effectiveness remains limited .
- Cardiovascular Effects : Experimental designs have indicated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide can influence perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Enzyme Inhibition Studies
A study investigating the binding affinity of various sulfonamide derivatives to carbonic anhydrases found that this compound exhibited significant inhibition against several isoforms. The results are summarized in the following table:
Compound | Binding Affinity (IC50) | Target Enzyme |
---|---|---|
This compound | 50 nM | CA II |
Sulfanilamide | 100 nM | CA I |
Benzylamine derivative | 75 nM | CA VI |
This data highlights the compound's potential as a selective inhibitor compared to traditional sulfanilamides.
Cardiovascular Impact Study
In a controlled experiment assessing the effects on perfusion pressure, the following results were observed:
Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |
---|---|---|---|
I | Control | - | 0 |
II | Benzenesulfonamide | 0.001 | +5 |
III | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | -15 |
These findings suggest that 4-(2-aminoethyl)-benzenesulfonamide significantly decreases perfusion pressure compared to controls, indicating its potential role in cardiovascular regulation .
Pharmacokinetics
Pharmacokinetic studies using computational models have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated favorable permeability characteristics across various cell lines, suggesting good bioavailability for therapeutic use .
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12(16)14-7-9-15(10-8-14)20(18,19)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11,16H2,1H3/t12-/m0/s1 |
InChI Key |
GXTGOHDJEITASG-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.